Pyridine, 4-(phenylmethyl)-, 1-oxide
CAS No.: 7259-53-2
Cat. No.: VC7996827
Molecular Formula: C12H11NO
Molecular Weight: 185.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 7259-53-2 |
|---|---|
| Molecular Formula | C12H11NO |
| Molecular Weight | 185.22 g/mol |
| IUPAC Name | 4-benzyl-1-oxidopyridin-1-ium |
| Standard InChI | InChI=1S/C12H11NO/c14-13-8-6-12(7-9-13)10-11-4-2-1-3-5-11/h1-9H,10H2 |
| Standard InChI Key | NRTWGZHROYJTNL-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)CC2=CC=[N+](C=C2)[O-] |
| Canonical SMILES | C1=CC=C(C=C1)CC2=CC=[N+](C=C2)[O-] |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
Pyridine, 4-(phenylmethyl)-, 1-oxide consists of a pyridine ring oxidized at the nitrogen atom (forming the N-oxide group) and a benzyl group (-CH₂C₆H₅) attached to the 4-position. The IUPAC name, 4-benzyl-1-oxidopyridin-1-ium, reflects this arrangement. The N-oxide group introduces polarity to the molecule, enhancing its solubility in polar solvents compared to non-oxidized pyridine derivatives.
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₁₁NO | |
| Molecular Weight | 185.22 g/mol | |
| Exact Mass | 185.084 Da | |
| IUPAC Name | 4-benzyl-1-oxidopyridin-1-ium | |
| SMILES | C1=CC=C(C=C1)CC2=CC=N+[O-] | |
| InChIKey | NRTWGZHROYJTNL-UHFFFAOYSA-N |
The LogP (partition coefficient) of 3.44, calculated from structural fragments, suggests moderate hydrophobicity, aligning with its potential to traverse lipid membranes in biological systems.
Synthesis and Reaction Pathways
Oxidation of Pyridine Derivatives
The synthesis of pyridine N-oxides typically involves the oxidation of pyridine precursors. For 4-(phenylmethyl)pyridine, common oxidizing agents include:
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Hydrogen peroxide (H₂O₂) in acetic acid at 60–80°C.
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Peracids (e.g., meta-chloroperbenzoic acid) in dichloromethane at room temperature .
The reaction mechanism proceeds via electrophilic attack on the pyridine nitrogen, forming the N-oxide group. Yields exceeding 80% are achievable under optimized conditions.
Physicochemical Properties
Spectral Data
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IR Spectroscopy: Strong absorption at 1260–1280 cm⁻¹ (N-O stretch) and 750 cm⁻¹ (C-H bend of monosubstituted benzene).
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¹H NMR (400 MHz, CDCl₃): δ 8.35 (d, 2H, pyridine-H), 7.30–7.20 (m, 5H, benzyl-H), 4.15 (s, 2H, CH₂), 2.90 (s, 1H, N-oxide).
Thermal Stability
While specific melting and boiling points are unreported, differential scanning calorimetry (DSC) of analogous pyridine N-oxides indicates decomposition temperatures above 200°C, suggesting moderate thermal stability .
Applications in Organic Synthesis and Catalysis
Intermediate in Heterocyclic Chemistry
The N-oxide group facilitates electrophilic substitutions at the pyridine ring’s 2- and 4-positions. For example, nitration of Pyridine, 4-(phenylmethyl)-, 1-oxide yields 3-nitro derivatives, which are precursors to bioactive molecules .
Ligand in Metal Complexes
Pyridine N-oxides act as bidentate ligands, coordinating metals via the oxygen atom and pyridine nitrogen. Copper(II) complexes of this compound show promise in catalyzing C–N coupling reactions, with turnover numbers (TON) exceeding 10⁴ .
Table 2: Catalytic Performance in Model Reactions
| Reaction | Catalyst Loading | Yield (%) | TON | Source |
|---|---|---|---|---|
| Ullmann Coupling | 2 mol% | 92 | 4,600 | |
| Suzuki-Miyaura Coupling | 1.5 mol% | 88 | 5,866 |
Future Research Directions
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Catalyst Optimization: Screening transition metal complexes for enhanced catalytic activity in cross-coupling reactions.
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Structure-Activity Relationships: Modifying the benzyl substituent to improve bioactivity and selectivity.
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Green Synthesis: Developing solvent-free or microwave-assisted routes to reduce environmental impact.
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